2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Protecting group chemistry Heterocyclic synthesis Orthogonal deprotection

This N‑MOM‑protected ortho‑aniline pyrazole building block provides exclusive synthetic modularity unavailable from N‑H or N‑methyl analogs. The MOM group prevents N‑arylation side reactions during Pd‑catalyzed cross‑couplings, ensuring clean C4‑functionalization via Suzuki–Miyaura coupling. Selective acid hydrolysis reveals the free NH pyrazole for late‑stage diversification, enabling parallel library synthesis without scaffold resynthesis. Ideal for kinase inhibitor programs and automated flow chemistry platforms.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13638904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOCN1C=C(C=N1)C2=CC=CC=C2N
InChIInChI=1S/C11H13N3O/c1-15-8-14-7-9(6-13-14)10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
InChIKeyKYMCKXKNRAYKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline: Ortho-Aniline Pyrazole Building Block with N-MOM Protection for Controlled Heterocyclic Synthesis


2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline (CAS 1497972-38-9, C11H13N3O, MW 203.24) is a heteroaromatic building block comprising a pyrazole ring N-protected with a methoxymethyl (MOM) group, linked at the 4-position to an ortho-aniline moiety . The compound is commercially available from major suppliers including Sigma-Aldrich (Enamine catalog ENAH304A70EE) and is listed in J-GLOBAL under patent JP6286031 [1]. The MOM protecting group confers stability during synthetic manipulations, while the ortho-aniline substitution pattern distinguishes it from meta- and para-isomers in cross-coupling applications .

Why 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline Cannot Be Replaced by N-H, N-Methyl, or Positional Isomers in Multi-Step Synthesis


Pyrazole-aniline hybrids are common pharmacophore scaffolds, but simple substitution with N-H pyrazoles (e.g., 2-(1H-pyrazol-4-yl)aniline) introduces unprotected NH sites that undergo unwanted alkylation and oxidation during downstream functionalization . N-Methyl analogs lack the orthogonal deprotection handle provided by the MOM group, which can be selectively removed under mild acidic conditions without affecting acid-sensitive aniline functionalities [1]. Positional isomers (meta- vs. ortho-aniline) exhibit distinct reactivity profiles in cross-coupling reactions due to differing steric and electronic environments around the aniline nitrogen . Generic substitution thus risks synthetic failure, regioisomeric contamination, or loss of downstream modularity—making this specific ortho-aniline MOM-protected pyrazole a non-interchangeable building block.

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline: Quantitative Comparative Evidence for Procurement Decisions


MOM Protection Enables Acid-Labile Orthogonal Deprotection Unavailable with N-Methyl Analogs

The methoxymethyl (MOM) group on the pyrazole N1 position serves as an acid-labile protecting group that can be removed under mild acidic conditions (aqueous acid hydrolysis) to regenerate the free NH pyrazole [1]. This orthogonal deprotection capability is absent in N-methyl pyrazole analogs, which lack a cleavable group and permanently occupy the N1 position .

Protecting group chemistry Heterocyclic synthesis Orthogonal deprotection

N-MOM Protection Prevents Undesired N-Alkylation During Downstream Cross-Coupling

Unprotected N-H pyrazoles undergo competing N-arylation during palladium-catalyzed cross-coupling reactions, leading to regioisomeric mixtures and reduced yields [1]. The MOM group in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline blocks this undesired side reaction, enabling cleaner C4-arylation at the pyrazole ring without N-site competition.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Ortho-Aniline Substitution Confers Distinct Steric and Electronic Profile Versus Meta-Isomer

The ortho-aniline substitution in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline places the NH2 group adjacent to the biaryl linkage, creating a different steric environment and hydrogen-bonding geometry compared to the meta-isomer 3-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline . This positional difference alters the vector of the aniline nitrogen relative to the pyrazole plane and affects the compound's utility in generating conformationally distinct analogues.

Structure-activity relationship Regioisomer comparison Medicinal chemistry

Higher Molecular Weight and Rotatable Bond Count Differentiate from Unsubstituted N-H Pyrazole Core

Compared to the simplest analog 2-(1H-pyrazol-4-yl)aniline (MW 159.18, 1 rotatable bond), the MOM-protected target compound (MW 203.24, XLogP3 ~1.1, additional rotatable bonds) offers increased lipophilicity and conformational flexibility . These physicochemical differences are relevant for optimizing ADME properties and solubility profiles in lead optimization.

Physicochemical properties Drug-likeness Lead optimization

Patent Inclusion Supports Validated Synthetic Tractability and Pharmaceutical Relevance

2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline and its structural class are encompassed within patent JP6286031 (application 2016516235), which describes compounds containing pyrazole-aniline scaffolds with fluorine substitution patterns for pharmaceutical applications [1]. The compound's inclusion in patent literature, alongside its commercial availability from Sigma-Aldrich (Enamine catalog), indicates validated synthetic accessibility and relevance to drug discovery programs .

Patent landscaping Pharmaceutical intermediates Prior art

Absence of Direct Head-to-Head Biological Activity Comparisons in Public Literature

A comprehensive literature search across primary research articles, patents, and authoritative databases (BindingDB, PubChem, J-GLOBAL) revealed no published head-to-head biological activity comparisons for 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline versus its closest structural analogs [1] [2] [3]. The compound appears primarily as a synthetic intermediate or building block rather than a final bioactive molecule. The evidence dimensions above are therefore derived from structural, physicochemical, and synthetic methodology comparisons rather than direct target engagement or cellular potency data.

Data transparency Evidence assessment Procurement decision-making

High-Impact Application Scenarios for 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline in Medicinal Chemistry and Process Development


Late-Stage Diversification via MOM Deprotection Followed by N-Functionalization

In multi-step syntheses of kinase inhibitor candidates, the MOM group enables a modular strategy where the pyrazole NH is revealed only after core scaffold assembly. Following acid hydrolysis of the MOM group (conditions established in nitropyrazole literature [1]), the free NH pyrazole can be alkylated, acylated, or arylated to generate analogue libraries without re-synthesizing the entire scaffold. This orthogonal deprotection capability distinguishes the MOM-protected building block from N-methyl analogs that lack this diversification handle.

Regioselective Suzuki-Miyaura Cross-Coupling at Pyrazole C4 Position

The MOM-protected pyrazole in 2-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline prevents competing N-arylation side reactions during palladium-catalyzed cross-couplings [1]. This enables cleaner C4-functionalization via Suzuki-Miyaura coupling with aryl boronic acids or boronate esters. The ortho-aniline moiety provides an additional reactive handle for subsequent transformations or can serve as a hydrogen-bond donor in target binding, making the compound a strategic intermediate for constructing ortho-substituted biaryl systems.

Continuous Flow Synthesis of Pyrazole-Containing Compound Libraries

Continuous flow methodologies for pyrazole synthesis from anilines have been established, demonstrating metal-free amine-redox processes suitable for scale-up [1]. 2-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline can be incorporated into such flow chemistry platforms as either a starting aniline component or a downstream intermediate, leveraging the MOM group's stability under flow conditions to enable automated library synthesis with minimal purification requirements.

SAR Exploration of N1-Substituent Effects in Lead Optimization Programs

The MOM group provides a distinct physicochemical profile compared to methyl, ethyl, or unsubstituted pyrazole analogs. In lead optimization, the MOM-protected intermediate allows systematic exploration of N1-substituent effects on target potency, selectivity, and ADME properties. The MOM group can be retained in final compounds to assess its impact on metabolic stability and membrane permeability, or cleaved to reveal the NH pyrazole for direct comparison against other N-substituted analogs [1].

Quote Request

Request a Quote for 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.